molecular formula C7H5BrN2 B189585 5-Amino-2-bromobenzonitrile CAS No. 72115-09-4

5-Amino-2-bromobenzonitrile

Cat. No. B189585
CAS RN: 72115-09-4
M. Wt: 197.03 g/mol
InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromobenzonitrile is a heterocyclic building block . It has a molecular formula of C7H5BrN2 and an average mass of 197.032 Da . It is also known by other names such as 5-Amino-2-Bromo Benzonitrile and 4-Bromo-3-cyanoaniline .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, an amino group, and a nitrile group . The molecule has two hydrogen bond acceptors and two hydrogen bond donors .


Physical And Chemical Properties Analysis

5-Amino-2-bromobenzonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 339.4±27.0 °C at 760 mmHg, and a flash point of 159.1±23.7 °C . It has a molar refractivity of 42.7±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 116.6±5.0 cm3 .

Safety and Hazards

5-Amino-2-bromobenzonitrile may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research , suggesting it may interact with a variety of proteins or enzymes within the cell

Biochemical Pathways

Given its use in proteomics research , it may be involved in a wide range of cellular processes

Pharmacokinetics

Its physicochemical properties such as high gi absorption and bbb permeability, as well as its lipophilicity, suggest that it may have good bioavailability .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets. It’s also important to note that this compound should be stored at room temperature .

properties

IUPAC Name

5-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWTVSTXVGCVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355766
Record name 5-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromobenzonitrile

CAS RN

72115-09-4
Record name 5-Amino-2-bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72115-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-bromobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-bromobenzonitrile
Reactant of Route 3
5-Amino-2-bromobenzonitrile
Reactant of Route 4
5-Amino-2-bromobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-bromobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-2-bromobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.